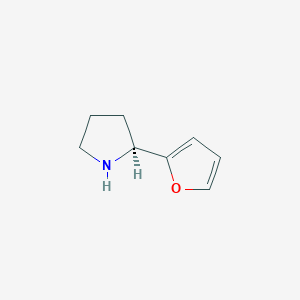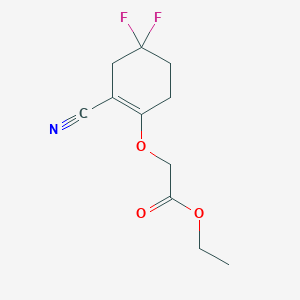
2,2-Bis(4-fluorophenyl)ethan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis(4-fluorophenyl)ethan-1-OL is an organic compound with the molecular formula C14H12F2O It is characterized by the presence of two 4-fluorophenyl groups attached to an ethan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-fluorophenyl)ethan-1-OL typically involves the reaction of 4-fluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of 4-fluorobenzaldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of 4-fluorobenzaldehyde under hydrogen gas pressure. This method offers higher yields and is more suitable for large-scale production .
化学反应分析
Types of Reactions
2,2-Bis(4-fluorophenyl)ethan-1-OL can undergo various chemical reactions, including:
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: 2,2-Bis(4-fluorophenyl)ethanone.
Reduction: 2,2-Bis(4-fluorophenyl)ethane.
Substitution: 2,2-Bis(4-fluorophenyl)ethyl chloride.
科学研究应用
2,2-Bis(4-fluorophenyl)ethan-1-OL has several applications in scientific research:
作用机制
The mechanism of action of 2,2-Bis(4-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to interact with enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Additionally, its fluorine atoms can enhance its binding affinity to target proteins, increasing its potency and efficacy .
相似化合物的比较
2,2-Bis(4-fluorophenyl)ethan-1-OL can be compared with other similar compounds, such as:
2-(4-bromophenyl)ethan-1-ol: This compound has a bromine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
2-(4-chlorophenyl)ethan-1-ol: The presence of a chlorine atom instead of fluorine can lead to differences in chemical properties and applications.
2-(4-fluorophenyl)ethan-1-amine:
The uniqueness of this compound lies in its specific combination of fluorine atoms and hydroxyl group, which imparts distinct chemical and biological properties compared to its analogs .
属性
分子式 |
C14H12F2O |
|---|---|
分子量 |
234.24 g/mol |
IUPAC 名称 |
2,2-bis(4-fluorophenyl)ethanol |
InChI |
InChI=1S/C14H12F2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 |
InChI 键 |
XODVYWKWNRYBRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Cyclopropyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B13040546.png)
![4-Chloro-3-methylthieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B13040548.png)


![(R)-7-Methoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine](/img/structure/B13040568.png)
![1-{5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}ethan-1-amine](/img/structure/B13040575.png)




![(1S)-1-[4-(Tert-butyl)phenyl]ethane-1,2-diamine](/img/structure/B13040624.png)

